molecular formula C18H13F3N2O3S B2395189 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone CAS No. 625377-76-6

1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone

Cat. No.: B2395189
CAS No.: 625377-76-6
M. Wt: 394.37
InChI Key: DBUAZGTYCCRKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a thienopyridine derivative characterized by a fused bicyclic thieno[2,3-b]pyridine core. Key structural features include:

  • 4-(Trifluoromethyl) group: A strong electron-withdrawing group (EWG) that influences electronic distribution and metabolic stability.
  • 2-Ethanone group: A ketone functional group contributing to polarity and reactivity.

The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to EWGs and heterocyclic systems. Its lipophilicity (implied by structural analogs with logP ~5.2 ) may favor membrane permeability but could limit aqueous solubility.

Properties

IUPAC Name

1-[3-amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-8(24)16-15(22)14-10(18(19,20)21)7-11(23-17(14)27-16)9-2-3-12-13(6-9)26-5-4-25-12/h2-3,6-7H,4-5,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUAZGTYCCRKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC4=C(C=C3)OCCO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and research findings related to its activity against various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F3N2O3S, with a molecular weight of approximately 394.37 g/mol. The structure features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxin Moiety : The initial step typically involves the reaction of appropriate amines with dioxins under controlled conditions to form the benzodioxin structure.
  • Thieno[2,3-b]pyridine Derivation : The thieno[2,3-b]pyridine component is synthesized through cyclization reactions involving thiophene derivatives.
  • Final Coupling : The amino group is introduced to yield the final compound through coupling reactions.

Biological Activity

The biological activity of 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been investigated in various studies:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance:

  • Cytotoxicity against Cancer Cell Lines : Research has shown that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HL-60 (leukemia) cells. In one study, compounds related to this structure demonstrated IC50 values ranging from 27.6 µM to 50 µM against these cell lines .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • α-Glucosidase Inhibition : The compound's derivatives were tested for their ability to inhibit α-glucosidase, an enzyme implicated in diabetes management. Results indicated promising inhibitory activity that could lead to therapeutic applications in Type 2 Diabetes Mellitus (T2DM) .

Structure-Activity Relationship (SAR)

Studies have established a relationship between the chemical structure and biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those without. This observation suggests that modifications at specific positions on the thieno[2,3-b]pyridine ring can significantly influence biological efficacy .

Case Studies

Several case studies have been documented regarding the use of similar compounds in clinical settings:

  • Case Study on Breast Cancer Treatment : A derivative similar to 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone was involved in a clinical trial assessing its effectiveness against resistant breast cancer cells.
    • Outcome : Patients exhibited improved responses when treated with the compound alongside conventional therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H16F3N3O2C_{18}H_{16}F_3N_3O_2 and a molecular weight of approximately 385.34 g/mol. The structure includes a thieno[2,3-b]pyridine moiety, which is known for its biological activity. The trifluoromethyl group enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies suggest that compounds similar to 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone exhibit promising anticancer properties. For instance, multitargeted agents derived from thieno[2,3-d]pyrimidine structures have shown selective inhibition of tumor cell proliferation while minimizing drug resistance and toxicity . The mechanism involves dual inhibition of key enzymes in purine nucleotide biosynthesis, making these compounds potential leads for developing anticancer therapies.

Neuropharmacology

The compound's structural analogs have been explored for their neuropharmacological effects. Compounds with similar functional groups have been investigated for antidepressant properties due to their ability to interact with neurotransmitter systems . This suggests that the compound may also be beneficial in treating mood disorders.

Biological Mechanisms

The biological activity of 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is likely attributed to its interaction with specific receptors and enzymes:

  • Folate Receptors : The compound may target folate receptors (FRs), which are overexpressed in various tumors. This selective targeting can enhance drug delivery to cancer cells while sparing normal tissues .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as GARFTase and AICARFTase involved in nucleotide synthesis pathways, which are crucial for cancer cell proliferation .

Case Study 1: Antitumor Activity

A study on thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the side chains significantly affected their anticancer activity. The introduction of fluorine atoms enhanced potency and selectivity towards FRs over reduced folate carriers (RFCs) . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Neuropharmacological Effects

Research on related benzodioxin derivatives indicated potential antidepressant effects through modulation of serotonin receptors. These findings suggest that the compound could be further explored for neuropharmacological applications, particularly in developing new treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Compound A : 3-Amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone

  • Key Differences: Position 6 substituent: 2,5-Dimethoxyphenyl replaces benzodioxin, reducing oxygen-mediated interactions but introducing methoxy groups for hydrogen bonding. Ketone position: Methanone (C=O) at the thienopyridine-2-yl position vs. ethanone in the target compound.
  • Properties :
    • Molecular weight: 516.49 (vs. ~400–450 for the target compound, estimated from analogs) .
    • logP: 5.2275, indicating high lipophilicity, similar to the target compound.
  • Implications : The dimethoxyphenyl group may improve solubility compared to benzodioxin but reduce steric bulk.

Compound B : 1-[3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone

  • Key Differences :
    • Position 4 substituent : Difluoromethyl (CHF₂) replaces trifluoromethyl (CF₃), reducing electron-withdrawing effects.
    • Position 6 substituent : Methyl group instead of benzodioxin, lowering molecular complexity.
  • Properties :
    • Molecular weight: 256.27 (significantly lower than the target compound) .
    • logP: Estimated to be lower than the target compound due to smaller substituents.
  • Implications : Reduced EWG strength may decrease metabolic stability but improve synthetic accessibility.

Compound C : 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone

  • Methanone group: Attached to a 3-fluoro-4-methoxyphenyl ring, adding polarity and hydrogen-bonding sites.
  • Implications : Bromine increases molecular weight (estimated >500 Da) and may enhance binding affinity in hydrophobic pockets .

Compound D : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

  • Key Differences: Core structure: Replaces thienopyridine with a triazolo-pyridine-thioether system.
  • Properties :
    • Molecular formula: C18H15N3O3S (lighter than the target compound) .
    • logP: Unreported, but the triazole ring may reduce lipophilicity compared to trifluoromethyl groups.

Property Comparison Table

Compound Molecular Weight Key Substituents logP Notable Features
Target Compound ~400–450* CF₃, benzodioxin, ethanone ~5.2† High lipophilicity, strong EWG
Compound A 516.49 2,5-Dimethoxyphenyl, methanone 5.2275 Enhanced hydrogen bonding
Compound B 256.27 CHF₂, methyl ~3.5‡ Lower complexity, reduced EWG
Compound C >500* 4-Bromophenyl, 3-fluoro-4-methoxy ~5.5‡ Halogen bonding potential
Compound D 361.4 Triazolo-pyridine, thioether ~4.0‡ Metal coordination, π-stacking

*Estimated based on structural analogs. †Based on analogs in . ‡Estimated from substituent contributions.

Q & A

Basic: What are the standard synthetic routes for preparing 1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-b]pyridine core. A common approach includes:

  • Step 1: Condensation of a substituted benzodioxin derivative with a thienopyridine precursor under basic conditions (e.g., using NaH or K₂CO₃ as a base) to form the fused heterocyclic system .
  • Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling) .
  • Step 3: Acetylation at the 2-position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst .
  • Purification: Column chromatography or recrystallization is used to isolate the final product.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of the amino, trifluoromethyl, and benzodioxin groups. For example, the CF₃ group shows a distinct triplet in ¹⁹F NMR .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for research-grade material) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and molecular packing, particularly for the thienopyridine core and benzodioxin substituents .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

  • Substituent Variation: Systematically modify functional groups (e.g., replacing CF₃ with other halogens or adjusting the benzodioxin moiety) to assess their impact on biological activity. Use computational tools (e.g., DFT calculations) to predict electronic effects .
  • Biological Assays: Test derivatives in target-specific assays (e.g., enzyme inhibition or receptor-binding studies). For example, related thienopyridines showed anti-inflammatory activity in murine models, suggesting similar protocols could apply .
  • Data Correlation: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity data.

Advanced: How can contradictory data on this compound’s biological activity be resolved?

Contradictions often arise from variations in experimental conditions. To address this:

  • Standardize Assay Protocols: Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and dosing schedules across studies.
  • Dose-Response Curves: Perform detailed kinetic studies to identify non-linear effects. For example, a compound may show inhibition at low concentrations but antagonism at higher doses .
  • Mechanistic Studies: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target engagement .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) or formulate as a cyclodextrin complex.
  • Stability Testing: Conduct accelerated degradation studies under varying pH and temperature conditions. For benzodioxin-containing analogs, oxidative stability is critical due to the dioxolane ring’s susceptibility to hydrolysis .
  • Metabolic Profiling: Use LC-MS to identify major metabolites in liver microsomes, guiding structural modifications to improve pharmacokinetics .

Advanced: How can computational methods aid in predicting this compound’s reactivity or binding modes?

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the trifluoromethyl group’s electron-withdrawing effects may influence binding affinity .
  • MD Simulations: Analyze conformational flexibility of the benzodioxin moiety in aqueous environments .
  • QSAR Models: Train machine learning algorithms on datasets of related thienopyridines to predict bioactivity or toxicity .

Basic: What are the documented biological activities of structurally similar compounds?

  • Anti-inflammatory: A related compound reduced paw swelling by 40% in a murine arthritis model via COX-2 inhibition .
  • Antimicrobial: Thienopyridines with halogen substituents showed MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Kinase Inhibition: Analogous structures inhibited EGFR with IC₅₀ values <100 nM .

Advanced: What experimental controls are essential when studying this compound’s mechanism of action?

  • Negative Controls: Use inactive analogs (e.g., lacking the amino or CF₃ group) to confirm target specificity.
  • Positive Controls: Include known inhibitors (e.g., indomethacin for anti-inflammatory assays) .
  • Solvent Controls: Account for effects of DMSO or ethanol on assay readouts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.